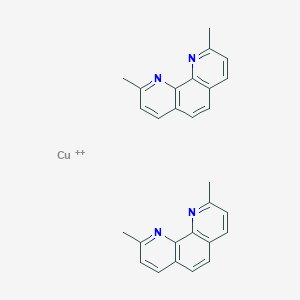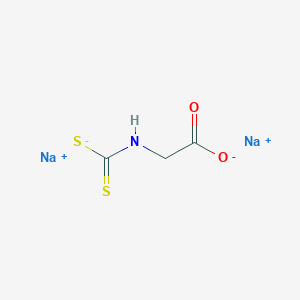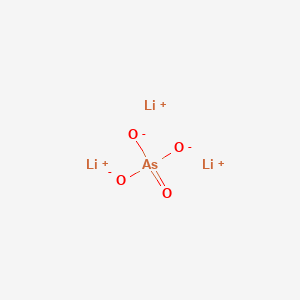
Lithium arsenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium arsenate is a binary inorganic compound of lithium and arsenic . It is a dark brown crystalline substance of great reactivity .
Synthesis Analysis
This compound can be synthesized by heating stoichiometric amounts of arsenic and lithium in an inert atmosphere . Another method involves mixing a lithium source with arsenious trioxide under controlled conditions .Molecular Structure Analysis
The molecular formula of this compound is AsLi3O4 . It has a monoisotopic mass of 159.949265 Da .Chemical Reactions Analysis
A method for the quantitative determination of lithium and arsenic in lithium arsenide involves treating the sample with distilled water in a special apparatus. The arsine formed is absorbed in bromine water, and the lithium in the residual aqueous solution is determined by titration with standard acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 159.8 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 .Wissenschaftliche Forschungsanwendungen
Arsenate Sorption : Lithium/aluminum layered double hydroxide intercalated by chloride (Li/Al LDH-Cl) demonstrates superior arsenate sorption capabilities. It has been found to have a sorption maximum for arsenate approximately six times higher than that of gibbsite. This suggests its potential use in environmental applications for the removal or management of arsenate from water sources (Liu et al., 2006).
Adsorption Behavior of Arsenate : The adsorption behavior of arsenate on Li/Al LDH-Cl involves inner-sphere complexes, predominantly on the planar surfaces and edges of Li/Al LDH-Cl. This mechanism points towards the efficient use of Li/Al LDH-Cl in trapping anionic compounds, potentially in water treatment processes (Liu et al., 2010).
Use in Lithium Batteries : Silver arsenate has been investigated as a potential cathodic material in lithium batteries, demonstrating the utility of arsenate compounds in energy storage technologies. This research underlines the potential application of lithium arsenate in battery technology (Scrosati et al., 1978).
Synthesis of Fluorochemicals : Lithium-based fluorochemicals like Lithium hexafluoro arsenate (LiAsF6) have been developed through environmentally friendly methods. LiAsF6 is extensively used in lithium cells due to its stability, indicating its significance in the field of rechargeable lithium cells (Subramania et al., 2005).
Effect on Biological Systems : A study on rats revealed that lithium treatment can aggregate adverse effects on erythrocytes when subjected to arsenic exposure. This research provides insights into the biological impacts of lithium in conjunction with arsenic, which is crucial for understanding its pharmacological and toxicological aspects (Bhardwaj et al., 2017).
Wirkmechanismus
Target of Action
Lithium primarily targets neurotransmitters and second messenger systems . It also interacts with enzymes such as glycogen synthase kinase 3 and inositol monophosphatase . Arsenate, on the other hand, can be biologically transformed by microbial species through various biochemical pathways .
Mode of Action
Lithium has been found to decrease presynaptic dopamine activity and inactivate postsynaptic g protein, reducing excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system . Arsenate can undergo microbial transformations such as oxidation, reduction, or methylation .
Biochemical Pathways
Lithium affects several biochemical pathways. It modulates dopamine and glutamate pathways, leading to changes in neurotransmission . Arsenate bioremediation involves different pathways such as uptake, accumulation, reduction, oxidation, methylation, and demethylation . Each of these pathways has a certain set of genes and proteins to carry out the mechanism of arsenic biotransformation .
Pharmacokinetics
Lithium has a linear pharmacokinetics within the dose regimen used in clinical practice .
Result of Action
Lithium has been used for the treatment of bipolar affective disorder, showing compelling evidence in the treatment of mania, acute bipolar depression, and prophylaxis . Arsenate, when transformed by microbial species, plays a role in maintaining the environment and has potential for biotechnological interventions .
Action Environment
For instance, the presence of phosphate and carbonate anions can suppress arsenate removal by Mg/Fe-LDH-biochar . The performance of lithium ion batteries can be improved by using 2D black arsenic phosphorus compound materials .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Lithium arsenate interacts with various biomolecules in biochemical reactions . It has been observed to disrupt lipid metabolism, amino acid metabolism, and carbohydrate metabolism . The compound this compound plays a significant role in these disruptions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound leads to significant hyperglycemia and elevated levels of homeostatic model assessment of insulin resistance (HOMA-IR), hemoglobin A1c (Hb1Ac), and various inflammatory biomarkers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It significantly reduces the levels of crucial enzymes linked to carbohydrate metabolism, including α-glucosidase, hexokinase, and glucose-6-phosphatase (G6PS), and oxidative stress biomarkers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lithium arsenate can be achieved through a simple reaction between Lithium hydroxide and Arsenic acid.", "Starting Materials": [ { "Name": "Lithium hydroxide", "Amount": "1 mole" }, { "Name": "Arsenic acid", "Amount": "1 mole" } ], "Reaction": [ "Step 1: Dissolve Lithium hydroxide in distilled water to obtain a 1 M solution.", "Step 2: Dissolve Arsenic acid in distilled water to obtain a 1 M solution.", "Step 3: Slowly add the Arsenic acid solution to the Lithium hydroxide solution while stirring continuously.", "Step 4: The reaction will produce Lithium arsenate and water. The Lithium arsenate will precipitate out of the solution.", "Step 5: Filter the precipitate and wash with distilled water to remove any impurities.", "Step 6: Dry the Lithium arsenate in an oven at 100°C for several hours until a constant weight is obtained.", "Step 7: Store the Lithium arsenate in a dry and cool place until further use." ] } | |
| 13478-14-3 | |
Molekularformel |
AsH3LiO4 |
Molekulargewicht |
148.9 g/mol |
IUPAC-Name |
trilithium;arsorate |
InChI |
InChI=1S/AsH3O4.Li/c2-1(3,4)5;/h(H3,2,3,4,5); |
InChI-Schlüssel |
UKNGXMGIMBBLDD-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[O-][As](=O)([O-])[O-] |
Kanonische SMILES |
[Li].O[As](=O)(O)O |
| 13478-14-3 | |
Piktogramme |
Acute Toxic; Health Hazard; Environmental Hazard |
Herkunft des Produkts |
United States |
Q1: What are the advantages of using Lithium hydroxide (LiOH), Lithium oxide (Li2O), Lithium nitrate (LiNO3), or Lithium carbonate (Li2CO3) as a starting material for Lithium arsenate synthesis?
A1: The research highlights that using high-purity, dry, analytical-grade reagents like LiOH, Li2O, LiNO3, or Li2CO3 for this compound synthesis offers a significant advantage: avoiding toxic substances. [] This method emphasizes environmentally friendly practices by eliminating the use and subsequent handling of hazardous materials during synthesis.
Q2: How does the synthesis method described in the research impact the purity and yield of this compound?
A2: The research suggests that reacting stoichiometric amounts of a lithium salt with Arsenic trioxide (As2O3), followed by treatment with Ammonium fluoride (NH4F), results in the formation of LiAsF6. [] While the research doesn't delve into specific yields, it emphasizes the importance of controlled heating (250-400 °C for the first step, 150-300 °C for the second step) to achieve a pure product. Further investigation into reaction parameters like heating rates and durations would be needed to optimize the yield.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


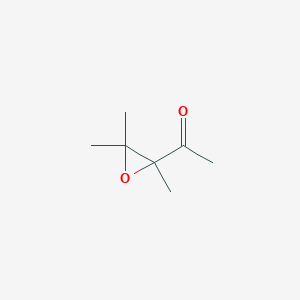
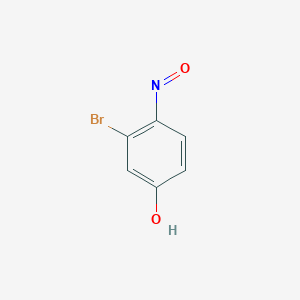
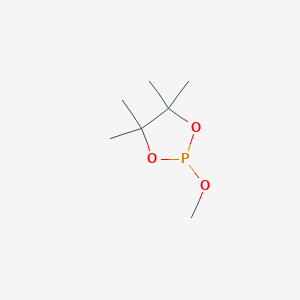

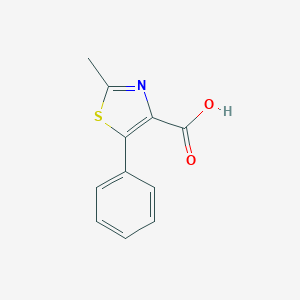


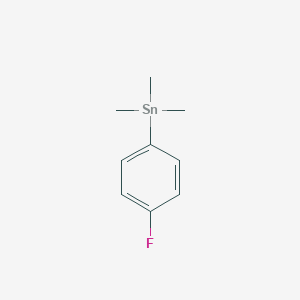
![4-Imidazolidinone, 3-ethyl-5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-1-phenyl-2-thioxo-](/img/structure/B82790.png)


